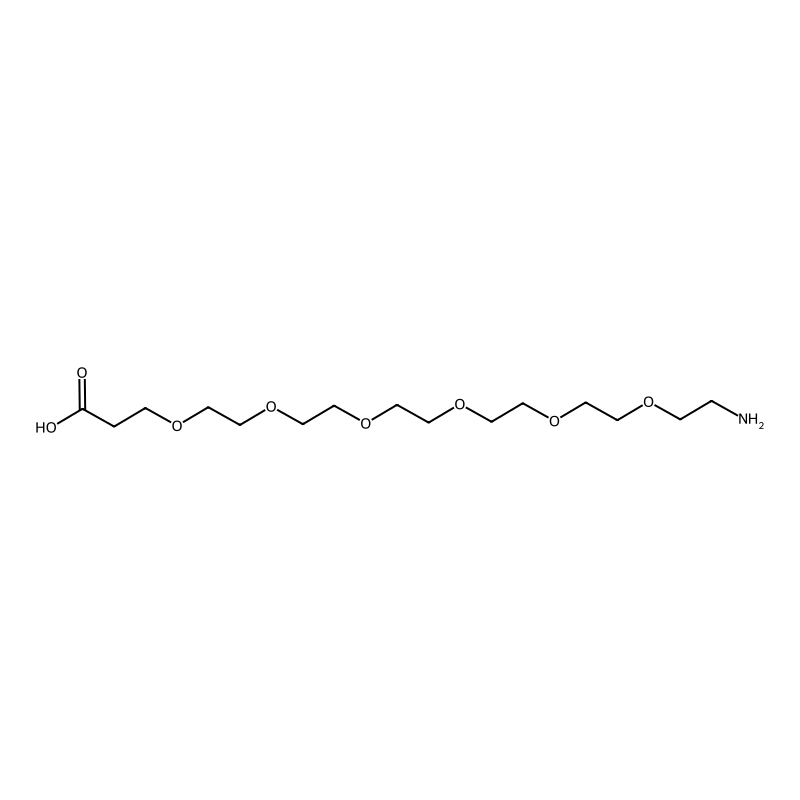

1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Bioconjugation

This molecule possesses a unique combination of a functional amine group (NH2) and a carboxylic acid group (COOH) linked by a polyethylene glycol (PEG) spacer. The amine group allows for conjugation to biomolecules like proteins, peptides, and antibodies, while the carboxylic acid group can be used for further attachment to other molecules or surfaces [, ]. This bioconjugation strategy enables the creation of novel probes for targeted drug delivery, diagnostics, and bioimaging applications [].

Water Solubility

The presence of the PEG chain makes 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid highly water-soluble. This property is crucial for biological applications as it ensures the molecule can readily interact with biomolecules and function within an aqueous environment [].

Biocompatibility

PEG is a well-tolerated material with low immunogenicity, making 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid a biocompatible linker molecule. This minimizes the risk of adverse reactions when used in biological systems [].

1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid is a synthetic compound characterized by its unique structure comprising a long-chain polyether backbone with an amino group and a carboxylic acid functional group. Its molecular formula is C15H31NO8, and it has a molecular weight of approximately 353.41 g/mol. The compound is often encountered in the form of a white to almost white crystalline powder and is known for its high purity, typically exceeding 95% as determined by high-performance liquid chromatography .

This compound is also recognized by various synonyms, including 21-Amino-4,7,10,13,16,19-hexaoxahenicosanoic acid and Amino-PEG6-carboxylic acid. Its structural representation can be denoted through the InChI Key PVRGRRPCHFTMMD-UHFFFAOYSA-N and the SMILES notation C(COCCOCCOCCOCCOCCOCCN)C(=O)O .

The chemical reactivity of 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid primarily involves its amino and carboxylic acid functional groups. It can participate in several types of reactions:

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Amide Formation: The amino group can react with carboxylic acids or activated esters to form amides.

- Nucleophilic Substitution: The amino group can act as a nucleophile in various substitution reactions.

These reactions make it versatile for further chemical modifications and applications in bioconjugation processes .

The synthesis of 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid typically involves multi-step organic synthesis techniques:

- Starting Materials: The synthesis begins with commercially available polyether precursors.

- Functionalization: The introduction of the amino group can be achieved through reductive amination or nucleophilic substitution methods.

- Carboxylation: The carboxylic acid functionality is usually introduced via oxidation or direct carboxylation reactions.

These methods allow for the precise control of the compound's structure and properties .

1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid finds applications in various fields:

- Bioconjugation: It is used to attach biomolecules such as proteins or peptides for therapeutic applications.

- Drug Delivery: Due to its amphiphilic nature, it can serve as a carrier for drug molecules.

- Surfactants: Its ability to reduce surface tension makes it suitable for use in formulations requiring emulsification or stabilization.

These applications leverage the compound's unique structural features for enhanced efficacy .

Interaction studies involving 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid focus on its binding affinity with proteins and other biomolecules. Preliminary studies suggest that the amino group facilitates interactions with various receptors or enzymes. These interactions are crucial for understanding the compound's potential therapeutic roles and mechanisms of action.

Further research is needed to elucidate specific binding sites and affinities in biological systems .

Several compounds share structural similarities with 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Amino-PEG4-acid | C10H22N2O5 | Shorter polyethylene glycol chain |

| Polyethylene glycol diamine | CnH2n+2N2O | Contains two amino groups |

| Polyethylene glycol monomethyl ether | CnH2n+2O | Methylated version of polyethylene glycol |

Uniqueness: 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid stands out due to its longer polyether chain and specific functional groups that enhance its solubility and reactivity compared to shorter-chain analogs like Amino-PEG4-acid .

1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid represents a discrete polyethylene glycol derivative characterized by a precisely defined molecular structure with the formula C₁₅H₃₁NO₈ and molecular weight of 353.41 g/mol [1] [2]. The compound consists of a 21-carbon backbone containing six ethylene oxide units, terminated by an amino group at one end and a carboxylic acid group at the other [2]. This bifunctional linker structure provides an exact spatial length of 25.1 Å between terminal functional groups, allowing for precise spatial control in bioconjugation applications [1].

The molecular architecture follows the International Union of Pure and Applied Chemistry nomenclature as 3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid, with the Chemical Abstracts Service registry number 905954-28-1 [2] [7]. The compound exhibits crystalline properties at room temperature, appearing as white to almost white powder or crystals with high purity levels exceeding 95% as determined by high-performance liquid chromatography analysis [2] [7].

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₃₁NO₈ |

| Molecular Weight | 353.41 g/mol |

| Chemical Abstracts Service Number | 905954-28-1 |

| International Union of Pure and Applied Chemistry Name | 3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

| Simplified Molecular-Input Line-Entry System | C(COCCOCCOCCOCCOCCOCCN)C(=O)O |

| Physical State | Crystalline solid |

| Appearance | White to almost white powder |

Ether Linkage Configuration

The ether linkage configuration in 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid follows the characteristic geometry observed in polyethylene glycol derivatives, with each oxygen atom forming approximately tetrahedral coordination with adjacent carbon atoms [5] [6]. The carbon-oxygen-carbon bond angles typically range from 110° to 112°, representing a slight deviation from the ideal tetrahedral angle of 109.5° due to the electronegativity of oxygen atoms [13]. Carbon-oxygen bond lengths measure approximately 1.43 Å, shorter than typical carbon-carbon bonds due to the higher electronegativity of oxygen [5].

The preferred conformational arrangement of the ether linkages adopts a gauche configuration with oxygen-carbon-carbon-oxygen dihedral angles ranging from 60° to 70° [25]. This gauche preference results from favorable dipole-dipole interactions between adjacent ether oxygens and minimizes steric hindrance between methylene groups [12] [15]. Nuclear magnetic resonance spectroscopy studies of polyethylene glycol compounds demonstrate that the ether linkages exhibit dynamic behavior, with rapid interconversion between different rotameric states at room temperature [23] [24].

The six ether linkages in 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid create a flexible chain capable of adopting multiple conformations in solution [12]. Crystallographic studies of related crown ether compounds reveal that the ether oxygen atoms can participate in hydrogen bonding networks, with oxygen-oxygen distances typically ranging from 2.6 Å to 3.4 Å when forming intramolecular interactions [17] [25].

| Geometric Parameter | Typical Value | Description |

|---|---|---|

| Carbon-Oxygen-Carbon Bond Angle | 110-112° | Tetrahedral geometry with slight distortion |

| Carbon-Oxygen Bond Length | 1.43 Å | Shortened due to oxygen electronegativity |

| Oxygen-Carbon-Carbon Bond Angle | 108-110° | Near-tetrahedral arrangement |

| Carbon-Carbon Bond Length | 1.51 Å | Standard single bond length |

| Oxygen-Carbon-Carbon-Oxygen Dihedral | 60-70° | Gauche conformation preference |

Terminal Functional Group Geometry

The terminal amino group positioned at the C1 carbon exhibits pyramidal geometry characteristic of sp³ hybridized nitrogen atoms, with nitrogen-carbon-hydrogen bond angles approximating 107-108° [14]. The amino group possesses a pKa value in the range of 9-10, making it predominantly protonated under physiological conditions [21]. This primary amino group serves as a nucleophilic site capable of forming covalent bonds with electrophilic species, particularly through amide bond formation with activated carboxylic acids [14].

The carboxylic acid terminus at C21 demonstrates planar geometry due to sp² hybridization of the carbonyl carbon, with oxygen-carbon-oxygen and oxygen-carbon-carbon bond angles of approximately 120° [21]. The carboxylic acid functionality exhibits a pKa value between 4-5, ensuring deprotonation under physiological conditions to form the carboxylate anion [21]. This ionizable group provides electrostatic interactions and can participate in hydrogen bonding networks [26].

Both terminal functional groups contribute to the amphiphilic character of 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid, with the hydrophilic polyethylene glycol chain providing water solubility while the terminal groups offer specific binding sites for bioconjugation reactions [1] [5]. The spatial separation of 25.1 Å between these functional groups allows for bridging between molecular targets without significant steric hindrance [1].

| Terminal Group | Geometry | Hybridization | pKa Range | Bond Angles |

|---|---|---|---|---|

| Amino (-NH₂) | Pyramidal | sp³ | 9-10 | 107-108° |

| Carboxylic Acid (-COOH) | Planar | sp² | 4-5 | 120° |

Computational Modeling of Conformational Dynamics

Molecular dynamics simulations of polyethylene glycol derivatives, including 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid, reveal complex conformational behavior characterized by high flexibility and rapid interconversion between different chain conformations [10] [11]. Computational studies employing the General Amber Force Field demonstrate excellent agreement with experimental thermophysical properties, reproducing density within 5%, diffusion coefficients within 5%, and viscosity within 10% for polyethylene glycol oligomers [30].

Density functional theory calculations have been applied to understand the electronic structure and binding energies of polyethylene glycol chains, with range-separated hybrid functionals such as ωB97X-D3 and CAM-B3LYP providing accurate descriptions of dispersion interactions critical for polymer conformation [32]. Coarse-grained molecular dynamics simulations using quantum mechanics-trained force fields have successfully modeled polyethylene glycol behavior in aqueous environments [31].

The conformational dynamics of 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid are influenced by intramolecular hydrogen bonding between ether oxygens and terminal functional groups [12]. Molecular dynamics trajectories indicate that the compound adopts extended conformations in aqueous solution, with radius of gyration values consistent with random coil behavior [15]. The presence of terminal amino and carboxylic acid groups introduces additional conformational constraints through electrostatic interactions and hydrogen bonding with water molecules [16].

Computational analysis reveals that polyethylene glycol chains with six ethylene oxide units exhibit optimal balance between flexibility and stability for bioconjugation applications [20]. The conformational ensemble of 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid includes both extended and more compact conformations, with transitions between states occurring on nanosecond timescales [12] [16].

Comparative Analysis with Homologous Polyethylene Glycol-Based Compounds

Systematic comparison of 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid with related polyethylene glycol derivatives reveals structure-property relationships dependent on chain length and terminal functionalization [20]. The six ethylene oxide units in this compound represent an optimal length for protein stabilization applications, as demonstrated by studies showing that polyethylene glycol oligomers of three to four units provide maximal conformational stabilization [20].

Comparative analysis with shorter homologs such as amino-polyethylene glycol-4-carboxylic acid (molecular weight 251.28 g/mol) and longer derivatives like 1-Amino-3,6,9,12,15,18,21-heptaoxahenicosan-21-oic acid (molecular weight 397.46 g/mol) demonstrates that the hexaethylene glycol derivative achieves superior balance between solubility enhancement and minimal steric hindrance [19]. The chain length of 25.1 Å provides sufficient spatial separation for bridging molecular targets while maintaining conformational flexibility [1].

Structural studies of related compounds reveal that increasing polyethylene glycol chain length beyond six units results in diminishing returns for protein stabilization, with longer chains increasing molecular weight without proportional benefits [20]. Nuclear magnetic resonance characterization of polyethylene glycol oligomers shows that the hexaethylene glycol derivative exhibits distinct spectroscopic signatures that facilitate analytical characterization [23] [24].

The unique properties of 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid compared to other polyethylene glycol derivatives include its discrete molecular weight distribution, precise spatial control, and optimized chain flexibility [1] . Mass spectrometry analysis demonstrates that this compound provides superior analytical precision compared to polydisperse polyethylene glycol polymers [26] [28].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Ether Linkages | Chain Length (Å) |

|---|---|---|---|---|

| Amino-polyethylene glycol-4-carboxylic acid | C₁₀H₂₁NO₆ | 251.28 | 4 | 18.0 |

| 1-Amino-3,6,9,12,15-pentaoxahenicosan-21-oic acid | C₁₃H₂₇NO₇ | 309.36 | 5 | 21.5 |

| 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid | C₁₅H₃₁NO₈ | 353.41 | 6 | 25.1 |

| 1-Amino-3,6,9,12,15,18,21-heptaoxahenicosan-21-oic acid | C₁₇H₃₅NO₉ | 397.46 | 7 | 28.7 |

Stepwise oligomerization represents the most precise approach for synthesizing monodisperse 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid. This methodology enables exact control over chain length and functional group placement, ensuring the production of uniform products essential for pharmaceutical applications [1] [2] [3].

The fundamental strategy involves iterative cycles of deprotection and coupling reactions using tetraethylene glycol derivatives as building blocks [2]. Each cycle precisely adds four ethylene oxide units, allowing systematic construction of the hexaethylene glycol backbone. Research by Khanal and Fang demonstrated that solid-phase stepwise synthesis could achieve close-to-monodisperse polyethylene glycol derivatives with eight and twelve ethylene glycol units, yielding products with exceptional purity [2].

The automated stepwise approach represents a significant advancement in oligomerization efficiency. Eriyagama et al. developed an automated method using custom-modified peptide synthesizers, achieving remarkable yields approaching 100% for monodisperse polyethylene glycol derivatives [1]. This approach utilizes base-labile protecting groups, specifically the phenethyl group, which enables one-pot deprotection and coupling reactions. The automated system eliminates manual purification steps between cycles, significantly reducing synthesis time and improving reproducibility [4].

Bidirectional iterative coupling strategies offer an alternative approach for rapid chain extension. This methodology employs two orthogonal protecting groups, allowing the coupling of two protected polyethylene glycol fragments simultaneously [3]. The bidirectional approach can double the polymer length in three steps, making it particularly efficient for synthesizing longer polyethylene glycol chains. However, for the specific target compound with six ethylene glycol units, the stepwise approach remains more practical.

The convergent synthesis approach involves preparing shorter oligomeric fragments separately and then coupling them together [3]. This strategy can be particularly useful when specific functionalization patterns are required at defined positions along the polyethylene glycol chain. For 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid, a convergent approach might involve synthesizing a tri-ethylene glycol fragment bearing the amino terminus and coupling it with a tri-ethylene glycol fragment containing the carboxylic acid functionality.

Critical reaction parameters for successful oligomerization include temperature control (typically 60-100°C), solvent selection (commonly N,N'-dimethylformamide or tetrahydrofuran), and base selection (usually triethylamine or diisopropylethylamine) [5] [3]. The Williamson ether formation reaction, central to polyethylene glycol chain extension, requires careful optimization to minimize side reactions such as elimination or polyethylene glycol depolymerization [2].

Protection-Deprotection Schemes for Amino/Carboxyl Groups

Protection-deprotection schemes are fundamental to the successful synthesis of 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid, ensuring selective functionalization while preventing unwanted side reactions [6] [7] [8]. The choice of protecting groups must consider orthogonality, stability under reaction conditions, and ease of removal under mild conditions.

For amino group protection, several carbamate-based protecting groups have proven effective. The tert-butoxycarbonyl (Boc) group represents a widely used protection strategy, removable under acidic conditions using trifluoroacetic acid [7] [9]. The 9-fluorenylmethoxycarbonyl (Fmoc) group offers an alternative that can be removed under mild basic conditions using piperidine, providing orthogonality to acid-labile groups [7] [9]. The benzyloxycarbonyl (CBz) group, removable by catalytic hydrogenation or hydrogen bromide in acetic acid, provides another option for amino protection [7] [10].

Carboxyl group protection strategies typically employ ester linkages that can be selectively cleaved. The diphenylmethyl ester group, developed for peptide synthesis, can be removed under mild acidic conditions [11]. Benzyl esters offer acid-stable protection removable by catalytic hydrogenation [11]. For applications requiring base-stable protection, phenacyl esters provide alkyl-oxygen cleavage under nucleophilic conditions using sodium thiophenoxide [11].

The synthesis of 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid requires careful consideration of protecting group compatibility with polyethylene glycol synthesis conditions. The DMTr (4,4'-dimethoxytrityl) group, commonly used in polyethylene glycol synthesis, provides acid-labile protection for hydroxyl groups [3]. This group is stable to basic conditions used in Williamson ether formation but readily cleaved by dilute trifluoroacetic acid.

The phenethyl protecting group has emerged as particularly valuable for polyethylene glycol synthesis due to its base-labile nature [3] [13]. Unlike traditional acid-labile groups, the phenethyl group can be removed under basic conditions (potassium tert-butoxide), enabling one-pot deprotection and coupling sequences. This approach eliminates the need for intermediate purification steps, significantly improving synthetic efficiency.

Orthogonal protection strategies enable selective deprotection in the presence of multiple protecting groups. For 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid synthesis, a typical strategy might employ Fmoc protection for the amino group (removable with piperidine) and benzyl ester protection for the carboxyl group (removable by hydrogenation). This combination ensures that either functional group can be selectively deprotected without affecting the other.

Advanced protection schemes may incorporate cleavable linkers for solid-phase synthesis applications. The Wang resin, containing an acid-labile para-methoxybenzyl linker, has been successfully employed for polyethylene glycol synthesis [2]. After completion of the oligomerization sequence, the final product can be cleaved from the resin using trifluoroacetic acid, providing the free carboxylic acid functionality.

Industrial-Scale Production Challenges

Industrial production of 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid faces numerous technical and economic challenges that significantly impact manufacturing feasibility and cost-effectiveness [14] [15] [16]. These challenges span raw material handling, process control, purification, and quality assurance.

The primary raw material challenge involves handling ethylene oxide, a highly reactive and carcinogenic compound requiring specialized safety protocols and equipment [14] [15]. Ethylene oxide's dual classification as both highly reactive and carcinogenic necessitates stringent containment measures, specialized ventilation systems, and extensive worker training programs. Manufacturing facilities must implement comprehensive risk management systems, including emergency response procedures and continuous monitoring of workplace exposure levels.

Process control presents significant complexity due to the exothermic nature of ethylene oxide polymerization reactions. Temperature and pressure control become critical factors, as uncontrolled reactions can lead to runaway conditions, product degradation, or safety hazards [14]. The heterogeneous nature of polyethylene glycol synthesis, involving multiple phases and interfaces, complicates heat and mass transfer optimization. Scale-up from laboratory to industrial scale often encounters heat transfer limitations that can result in hot spots, local overheating, and product quality variations.

Molecular weight distribution control represents a fundamental challenge in industrial polyethylene glycol production. Unlike laboratory-scale stepwise synthesis that produces monodisperse products, industrial processes typically yield polydisperse materials with broad molecular weight distributions [14] [16]. Achieving narrow molecular weight distributions requires precise control of reaction kinetics, catalyst concentration, and reaction time. The stochastic nature of polymerization reactions inherently generates polydispersity, making uniform products challenging to produce consistently.

Purification challenges in industrial-scale production include removal of unreacted monomers, catalyst residues, and polymerization byproducts [14] [17]. Ethylene glycol and diethylene glycol, formed as byproducts or unreacted starting materials, must be reduced to acceptable levels (typically below 0.10% each) to meet pharmaceutical specifications [18] [19]. Traditional purification methods such as distillation become energy-intensive at large scale, while alternative methods like chromatography are economically prohibitive for bulk production.

Quality control implementation at industrial scale requires extensive analytical infrastructure and robust testing protocols [20] [17]. Each production batch must undergo comprehensive testing for molecular weight, polydispersity, residual monomers, heavy metals, and microbiological contamination. The analytical burden increases significantly with batch size, requiring automated testing systems and rapid analytical methods to maintain production throughput.

Environmental concerns associated with industrial polyethylene glycol production include waste stream management, emission control, and energy consumption [14]. Volatile organic compound emissions, particularly from solvent recovery operations, require specialized treatment systems. Aqueous waste streams containing polyethylene glycol residues may impact biological treatment systems, necessitating specialized waste treatment approaches.

The economic challenge of producing monodisperse 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid at industrial scale stems from the inherent complexity of stepwise synthesis methods. While these methods produce superior products, they require multiple reaction cycles, extensive purification between steps, and higher raw material costs. The economic viability depends heavily on market demand for high-purity, monodisperse products in pharmaceutical applications.

Quality Control Protocols for Polyethylene Glycol Purity

Comprehensive quality control protocols are essential for ensuring the purity and consistency of 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid and related polyethylene glycol derivatives [20] [18] [17] [21]. These protocols encompass multiple analytical techniques, acceptance criteria, and documentation requirements that meet international pharmaceutical standards.

Molecular weight determination represents the primary quality control parameter for polyethylene glycol products. Gel permeation chromatography coupled with size exclusion chromatography provides the most reliable method for molecular weight analysis [18] [22] [21]. The analytical protocol employs tetrahydrofuran as the mobile phase with differential refractometer detection, enabling accurate determination of number-average molecular weight, weight-average molecular weight, and polydispersity index. Acceptance criteria typically require molecular weight within ±10% of the nominal value, with polydispersity index ≤1.1 for monodisperse products [18].

Impurity analysis focuses on quantification of ethylene glycol and diethylene glycol content, critical parameters for pharmaceutical-grade polyethylene glycol [18] [19]. Gas chromatography with flame ionization detection serves as the standard analytical method, utilizing internal standard calibration for quantitative accuracy. Current specifications limit ethylene glycol content to not more than 0.10% and diethylene glycol content to not more than 0.10%, representing tightened specifications compared to historical limits [19].

Advanced analytical characterization employs liquid chromatography-mass spectrometry with postcolumn addition of amines for high molecular weight polyethylene glycol analysis [21]. This methodology enables detailed structural characterization, including identification of oxidation products, cyclic impurities, and other structural modifications. The technique provides mass accuracy better than 0.01%, comparable to protein analysis standards.

Micellar electrokinetic capillary chromatography offers an alternative approach for polyethylene glycol characterization, particularly for lower molecular weight products [23]. This method employs rapid derivatization with phenyl isocyanate under microwave radiation to introduce chromophore groups, enabling ultraviolet detection. The technique provides weight-average molecular weight, number-average molecular weight, and polydispersity determination with good precision.

Two-dimensional liquid chromatography systems provide sophisticated analytical capabilities for complex polyethylene glycol products [24] [25]. The first dimension employs size exclusion chromatography to separate components by molecular size, while the second dimension uses reversed-phase chromatography for detailed characterization. Charged aerosol detection enables quantification of polyethylene glycol components that lack suitable chromophores for ultraviolet detection.

Moisture content determination employs Karl Fischer titration as the standard method, with acceptance criteria typically not more than 0.5% [17]. This parameter significantly impacts product stability and shelf life, particularly for hygroscopic polyethylene glycol products. Automated Karl Fischer systems provide rapid, accurate results with detection limits of 0.01%.

pH measurement utilizes calibrated pH meters with acceptance criteria of 5.0-7.0 for aqueous polyethylene glycol solutions [17]. This parameter indicates potential hydrolysis or oxidation of the polyethylene glycol backbone, serving as a stability indicator.

Heavy metals analysis employs inductively coupled plasma mass spectrometry, with acceptance criteria not more than 5 ppm for each individual metal [17]. This analysis ensures absence of catalytic residues and environmental contaminants that could impact product safety or stability.

Residual solvent analysis follows International Council for Harmonisation Q3C guidelines, employing gas chromatography-mass spectrometry for identification and quantification [17]. Acceptance criteria depend on the specific solvent classification, with Class 1 solvents requiring the lowest limits due to toxicity concerns.

Microbiological testing includes total aerobic microbial count, total combined yeasts and molds count, and absence of specified objectionable organisms [17]. These tests ensure product sterility and safety for pharmaceutical applications.

Documentation requirements include batch production records, analytical certificates, stability data, and traceability information [20]. Each batch requires complete documentation of raw materials, process parameters, analytical results, and release decisions. Quality control records must be retained for defined periods according to regulatory requirements.

Validation of analytical methods follows pharmacopeial guidelines, including demonstration of specificity, accuracy, precision, linearity, range, detection limit, and quantitation limit [18]. Method validation ensures reliable analytical results throughout the product lifecycle.

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.

3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.

4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.